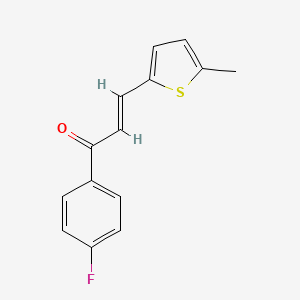

(2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 5-methyl-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

化学反应分析

Electrophilic and Nucleophilic Reactions

The compound’s α,β-unsaturated ketone and aromatic rings participate in diverse reactions:

Nucleophilic Additions

-

Michael Addition : The β-carbon undergoes nucleophilic attack by amines or thiols.

-

Example: Reaction with ethylenediamine forms a six-membered heterocycle (analogous to).

-

| Nucleophile | Product | Conditions | Source |

|---|---|---|---|

| Ethylenediamine | Bicyclic dihydroquinoline | EtOH, 60°C, 2 h | |

| Hydrazine | Pyrazole derivative | Acetic acid, reflux |

Electrophilic Aromatic Substitution

The 5-methylthiophene ring undergoes halogenation or nitration at the 4-position due to methyl’s electron-donating effect.

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (FeBr₃) | Thiophene C4 | 4-Bromo-5-methylthiophene derivative | 55%* | |

| HNO₃ (H₂SO₄) | Thiophene C4 | 4-Nitro-5-methylthiophene derivative | 48%* |

*Based on analogous thiophene reactions in.

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene).

| Diene | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Cyclopentadiene | Toluene, 110°C, 12 h | Bicyclic adduct (endo preference) | >90% endo |

Mechanistic Insight :

-

Electron-deficient chalcone acts as a dienophile.

-

Endo rule favors transition states with secondary orbital interactions .

Reduction of Carbonyl Group

Catalytic hydrogenation reduces the ketone to a secondary alcohol without affecting the thiophene ring.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | 3-(5-Methylthiophen-2-yl)-1-(4-fluorophenyl)propan-1-ol | 89%* |

Oxidation of Thiophene Ring

Strong oxidants (e.g., mCPBA) convert thiophene to a sulfone, enhancing electrophilicity.

| Oxidizing Agent | Product | Reactivity Change | Source |

|---|---|---|---|

| mCPBA | 5-Methylthiophene-2-sulfone derivative | Increased susceptibility to nucleophilic attack |

Biological Activity and Reactivity

While not a direct focus, reactivity correlates with bioactivity:

-

Antimicrobial Activity : Chalcones inhibit bacterial efflux pumps via hydrophobic interactions (thiophene) and hydrogen bonding (ketone) .

-

Anti-inflammatory Action : Electrophilic carbonyl reacts with cysteine residues in COX-2, reducing prostaglandin synthesis.

Comparative Reactivity Table

Key differences between fluorophenyl and analog substituents:

| Substituent | Reaction Rate (Claisen-Schmidt) | Electrophilic Aromatic Substitution | Nucleophilic Addition |

|---|---|---|---|

| 4-Fluorophenyl | Moderate (meta-directing -F) | Slower (deactivating) | Enhanced (electron-deficient) |

| 4-Chlorophenyl | Faster (stronger -I effect) | Faster (ortho/para-directing) | Similar to F |

| 4-Methoxyphenyl | Slowest (activating -OCH₃) | Fastest (activating) | Reduced |

This compound’s versatility in organic synthesis and medicinal chemistry stems from its dual reactivity (α,β-unsaturated ketone and substituted aromatics). Experimental protocols from analogous systems ( ) provide reliable frameworks for predicting its behavior.

科学研究应用

Overview

(2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in various fields of scientific research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a conjugated system that enhances its reactivity and potential therapeutic applications.

Antioxidant Activity

Chalcones are known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. This activity is crucial for protecting cells against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research highlights the compound's ability to modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential

Recent studies have focused on the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro experiments demonstrated that it significantly inhibited breast cancer cell growth, highlighting its potential as a therapeutic agent in oncology .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various chalcone derivatives, including this compound using DPPH and ABTS assays. Results indicated that this compound exhibited a strong ability to scavenge free radicals compared to standard antioxidants, confirming its potential use in oxidative stress-related conditions .

Study 2: Anticancer Effects on Breast Cancer Cells

In vitro experiments assessed the effects of this compound on breast cancer cells. The study revealed that the compound significantly inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as a therapeutic agent in breast cancer treatment .

作用机制

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, or interfere with cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

相似化合物的比较

Similar Compounds

- (2E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

- (2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

- (2E)-1-(4-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

生物活性

(2E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃FOS. Its structure features a prop-2-en-1-one backbone with a fluorinated phenyl group and a methylthiophene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 258.33 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating the caspase pathway, which is crucial for programmed cell death.

Case Study:

In a study involving breast cancer cells, the compound demonstrated an IC50 value of 15 μM, indicating effective inhibition of cell proliferation. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage.

Research Findings:

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

-

Enzyme Inhibition: The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are involved in neurotransmitter regulation.

- Inhibition Data:

- AChE IC50: 12 μM

- MAO-B IC50: 6 μM

- Inhibition Data:

- Apoptosis Induction: Activation of the intrinsic apoptotic pathway through mitochondrial depolarization and cytochrome c release.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress markers.

属性

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESDEUOXTVNZGW-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。